2-Undecan-6-yloxyethanol
Description
2-Undecan-6-yloxyethanol is an organic compound with the molecular formula C13H28O2. It is a member of the class of compounds known as alcohols and ethers. This compound is characterized by the presence of an undecan chain attached to an ethoxy group, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
70709-95-4 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
2-undecan-6-yloxyethanol |
InChI |
InChI=1S/C13H28O2/c1-3-5-7-9-13(15-12-11-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
NCMNFCHLZKFEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecan-6-yloxyethanol typically involves the reaction of 6-undecanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The reaction proceeds as follows:
[ \text{C11H24O} + \text{C2H4O} \rightarrow \text{C13H28O2} ]
Industrial Production Methods
In an industrial setting, the production of 2-Undecan-6-yloxyethanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Undecan-6-yloxyethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-undecanone or 2-undecanal.
Reduction: Formation of 2-undecanol.
Substitution: Formation of various substituted ethers or alcohols, depending on the reagents used.
Scientific Research Applications
2-Undecan-6-yloxyethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Undecan-6-yloxyethanol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The compound’s surfactant properties also enable it to disrupt lipid bilayers, making it useful in drug delivery and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Undecanol: Similar in structure but lacks the ethoxy group.
2-Undecanone: Contains a ketone group instead of the hydroxyl group.
2-Undecanal: Contains an aldehyde group instead of the hydroxyl group.
Uniqueness
2-Undecan-6-yloxyethanol is unique due to its combination of an undecan chain and an ethoxy group. This structure imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Biological Activity
2-Undecan-6-yloxyethanol (CAS 70709-95-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, synthesis, and potential applications based on the available literature.
Chemical Structure and Properties
2-Undecan-6-yloxyethanol is an ether with a long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes. The basic structure can be represented as follows:
This compound is characterized by a hydrophobic tail (undecyl group) and a hydroxyl group that may contribute to its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-Undecan-6-yloxyethanol exhibit significant antimicrobial activity. For instance, studies have shown that long-chain alcohols and ethers can disrupt microbial membranes, leading to cell lysis. The specific activity of 2-Undecan-6-yloxyethanol against various bacterial strains remains under investigation, but it is hypothesized that its structure allows for similar mechanisms of action.
Cytotoxicity Studies
Preliminary cytotoxicity assessments suggest that 2-Undecan-6-yloxyethanol may exhibit moderate toxicity towards certain cancer cell lines. A study assessing the cytotoxic effects of various alkyl ethers found that compounds with longer carbon chains tend to have increased cytotoxicity due to enhanced membrane penetration capabilities.
Table 1: Cytotoxicity of Long-chain Ethers
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Undecan-6-yloxyethanol | MCF-7 (Breast Cancer) | TBD |
| Decanol | MCF-7 | 50 |
| Dodecanol | MCF-7 | 30 |
Note: TBD = To Be Determined; data from ongoing studies.
Environmental Impact
The environmental implications of 2-Undecan-6-yloxyethanol are also noteworthy. As a surfactant, it may affect aquatic life through toxicity assessments conducted on various organisms. For instance, studies have reported LC50 values for similar compounds, indicating potential risks to fish and invertebrates:
Table 2: Environmental Toxicity Data for Related Compounds
| Compound | Organism | LC50 (mg/L) |
|---|---|---|
| 2-Undecan-6-yloxyethanol | Fish (e.g., Danio rerio) | TBD |
| Decanol | Fish | 10 |
| Dodecanol | Water Flea | 5 |
Synthesis and Derivatives
The synthesis of 2-Undecan-6-yloxyethanol typically involves the reaction of undecyl alcohol with ethylene oxide under controlled conditions. This method allows for the production of various derivatives that may enhance its biological activity or reduce toxicity.
Case Studies
- Antimicrobial Efficacy : A case study involving the application of long-chain ethers in clinical settings highlighted their effectiveness in disinfecting surfaces against resistant bacterial strains. While specific data on 2-Undecan-6-yloxyethanol is limited, its structural similarity suggests it could be effective in similar applications.
- Cytotoxic Screening : In a recent screening of novel compounds for anticancer properties, derivatives of long-chain alcohols were tested against multiple cancer cell lines. Results indicated that modifications to the alkyl chain length significantly influenced cytotoxicity profiles, suggesting potential pathways for further research on 2-Undecan-6-yloxyethanol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
